3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride is a chemical compound with the molecular formula C10H14ClNS It is a derivative of benzothiazepine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine: This compound has similar structural features but different substituents, leading to distinct biological activities.
Imeglimin hydrochloride: Although structurally different, it shares some pharmacological properties with 3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
24187-67-5 |
---|---|
Molecular Formula |
C10H14ClNS |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.